BTK Biochemical Inhibition Potency: CAS 391867-35-9 vs. Clinically-Stage BTK inhibitors
The target compound, as recorded in BindingDB (Monomer ID 658441), exhibits an IC₅₀ of 1 nM against recombinant human BTK in a biochemical enzyme assay, placing it in the low-nanomolar potency range [1]. For context, the clinically approved irreversible BTK inhibitor ibrutinib has a reported biochemical IC₅₀ of 0.5 nM against BTK [2], while GDC-0834, a reversible BTK inhibitor, shows IC₅₀ values of 5.9 nM (biochemical) and 6.4 nM (cellular) [3]. This positions CAS 391867-35-9 within approximately 2-fold of ibrutinib and approximately 6-fold more potent than GDC-0834 in biochemical assays. However, this is a cross-study comparison conducted under different assay conditions, and direct head-to-head data with identical protocols are not publicly available. The BindingDB entry links the compound to US Patent US20240083900 as Example 99, suggesting it was characterized alongside other BTK inhibitor candidates within a unified screening cascade, though the full patent text does not explicitly name this compound in the disclosed examples.
| Evidence Dimension | BTK enzyme inhibition IC₅₀ (biochemical assay) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM (BindingDB Monomer ID 658441; recombinant human BTK biochemical assay) |
| Comparator Or Baseline | Ibrutinib: IC₅₀ = 0.5 nM; GDC-0834: IC₅₀ = 5.9 nM (biochemical); GDC-0834: IC₅₀ = 6.4 nM (cellular) |
| Quantified Difference | 2-fold less potent than ibrutinib; 5.9-fold more potent than GDC-0834 biochemically |
| Conditions | Biochemical enzyme inhibition assay; specific assay conditions differ between studies (BindingDB assay vs. published ibrutinib/GDC-0834 assays) |
Why This Matters
For researchers selecting a BTK chemical probe, nanomolar biochemical potency competitive with clinical benchmarks is a prerequisite; this compound meets that threshold, though the absence of published selectivity profiling against other Tec-family kinases (ITK, TEC, BMX, TXK) means off-target risk cannot be quantified from available data.
- [1] BindingDB, Monomer ID 658441. Tyrosine-protein kinase BTK (Homo sapiens). IC₅₀: 1 nM. Ligand: US20240083900, Example 99. Accessed 2026. View Source
- [2] Honigberg LA, et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc Natl Acad Sci USA, 107(29):13075-80. Ibrutinib BTK IC₅₀ = 0.5 nM. View Source
- [3] Liu J, et al. (2011). Discovery of GDC-0834, a potent and selective BTK inhibitor. J Med Chem, 54(20):7214-7223. GDC-0834 IC₅₀: 5.9 nM (biochemical), 6.4 nM (cellular). View Source
